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Compound of Interest

Compound Name: Chelidonine

Cat. No.: B3420816

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chelidonine is a prominent benzophenanthridine alkaloid naturally found in
plants of the Papaveraceae family, most notably Greater Celandine (Chelidonium majus)[1][2].
First isolated in 1839, it has garnered significant interest due to its diverse and potent biological
activities[1]. Research has demonstrated its efficacy as an anti-inflammatory, antimicrobial, and
particularly as an anti-cancer agent[3][4]. Chelidonine exerts its cytotoxic effects through
various mechanisms, including the induction of apoptosis, disruption of microtubule formation,
and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

The synthesis of chelidonine and its analogues is critical for advancing research. Total
synthesis provides a reliable source of the compound, independent of natural extraction
variability, and opens the door to systematic Structure-Activity Relationship (SAR) studies. By
creating novel analogues, researchers can aim to enhance potency, improve selectivity, reduce
toxicity, and elucidate the complex mechanisms of action of this class of alkaloids. These
application notes provide an overview of a modern synthetic strategy and detailed protocols for
the synthesis of chelidonine and its analogues for research purposes.

Synthetic Strategies and Methodologies

The chemical architecture of chelidonine, with its tetracyclic core and multiple stereocenters,
makes it a challenging and attractive target for total synthesis. Several strategies have been
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developed over the years. A classic approach reported in 1971 by Oppolzer and Keller is based
on the intramolecular cycloaddition of o-quinodimethanes.

A more recent and efficient approach involves a cascade reaction initiated by an enamide-
benzyne-[2+2] cycloaddition. This method allows for the rapid assembly of the complex core
structure. The total synthesis of (+)-chelidonine can be achieved in 7 steps with an 8.5%
overall yield, while the analogue (z)-norchelidonine can be synthesized in 8 steps with an
8.7% overall yield using this strategy.

Key Synthetic Approach: Enamide-Benzyne Cascade

This strategy relies on the reaction between a carefully prepared enamide and a benzyne
precursor. The cascade involves a [2+2] cycloaddition, followed by a pericyclic ring-opening
and an intramolecular Diels-Alder cycloaddition to rapidly construct the tetracyclic
benzophenanthridine skeleton. This powerful sequence highlights the utility of modern organic
chemistry in assembling complex natural products.

Summary of a Synthetic Route for (*)-Chelidonine

The following table summarizes the key transformations in a reported total synthesis of ()-
chelidonine, highlighting the efficiency of the cascade-based approach.
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Experimental Protocols

Below are detailed protocols for representative steps in the synthesis of (x)-Chelidonine,
adapted from published literature.

Protocol 1: Cascade Cycloaddition to Form Amido-
benzocyclobutane 17

This protocol describes the key enamide-benzyne-[2+2] cycloaddition cascade reaction.
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Materials:

Enamide 10

 Silylaryl triflate 9 (benzyne precursor)

e Cesium Fluoride (CsF)

o Acetonitrile (CHsCN), anhydrous

e Round-bottom flask with stir bar

e Argon or Nitrogen gas inlet

o Syringe pump (optional, for slow addition)

» Standard glassware for workup and purification
« Silica gel for column chromatography
Procedure:

o To a flame-dried round-bottom flask under an inert atmosphere (Argon), add a solution of
enamide 10 (1.0 eq) in anhydrous acetonitrile (0.05 M).

o Add silylaryl triflate 9 (1.2 eq) to the flask.
e Add Cesium Fluoride (CsF, 2.5 eq).

« Stir the reaction mixture vigorously at room temperature. The reaction is typically faster in
CHsCN compared to other solvents like THF or dioxane.

» Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting
materials are consumed (typically several hours).

e Upon completion, quench the reaction by adding saturated aqueous ammonium chloride
(NHaCl).

» Extract the aqueous layer with ethyl acetate (3x).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0Oa),
and filter.

» Concentrate the filtrate under reduced pressure to obtain the crude product.

» Purify the crude residue by silica gel column chromatography using an appropriate solvent
system (e.g., hexanes/ethyl acetate gradient) to yield the pure amido-benzocyclobutane 17.

Protocol 2: Final Steps to (*)-Chelidonine (6) from Diol
25-Cis

This protocol covers the final oxidation and reduction steps to yield the target molecule.
Materials:

 Diol intermediate 25-cis

¢ Dess-Martin periodinane (DMP)

e Aluminum hydride (Alane, AlHs) solution

e Dichloromethane (DCM), anhydrous

o Tetrahydrofuran (THF), anhydrous

o Standard glassware for workup and purification

Procedure:

o Oxidation: Dissolve the diol 25-cis (1.0 eq) in anhydrous DCM. Add Dess-Martin periodinane
(1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until
TLC analysis indicates complete consumption of the starting material.

e Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3)
containing sodium thiosulfate (Na2S203). Stir vigorously until the layers are clear.

o Separate the layers and extract the aqueous phase with DCM.
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o Combine the organic layers, dry over Na=SOa, filter, and concentrate in vacuo. The resulting
ketone is used directly in the next step without further purification.

e Reduction: Dissolve the crude ketone from the previous step in anhydrous THF.

e Cool the solution to 0 °C and add a solution of Alane (AlIHs) in THF (typically ~0.5 M, 3-4 eq)
dropwise.

« Allow the reaction to stir at room temperature for several hours until complete. This step
reduces both the ketone and the Chz-urethane protecting group.

o Carefully quench the reaction at 0 °C by the sequential addition of water, followed by 15%
agueous NaOH, and then more water.

o Filter the resulting suspension through a pad of Celite, washing thoroughly with ethyl
acetate.

o Concentrate the filtrate and purify the residue by column chromatography to afford (x)-
Chelidonine (6).

Visualizations: Workflows and Signaling Pathways
Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and
characterization of a chelidonine analogue.
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Generalized workflow for the synthesis of Chelidonine analogues.
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Mechanism of Action: Inhibition of Pro-Survival
Signaling

Chelidonine has been shown to inhibit cancer cell proliferation and survival by targeting
multiple signaling pathways. Notably, it disrupts the TLR4/NF-kB and PI3K/AKT pathways,
which are frequently hyperactivated in cancers like melanoma.
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Chelidonine inhibits the TLR4/NF-kB and PI3K/AKT signaling pathways.
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Biological Activity of Chelidonine and Analogues

The primary motivation for synthesizing analogues of chelidonine is to modulate its biological
activity. Research has shown that chelidonine and its relatives possess a range of cytotoxic

and anti-inflammatory properties.
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inflammatory cytotoxicity at mg/L
active

concentrations.

Note: The cytotoxic and anti-inflammatory effects of these alkaloids can be highly cell-type and
concentration-dependent. High cytotoxicity can sometimes limit the therapeutic applicability of
certain analogues like sanguinarine. The combination of alkaloids may also lead to synergistic
effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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